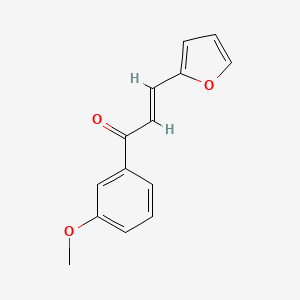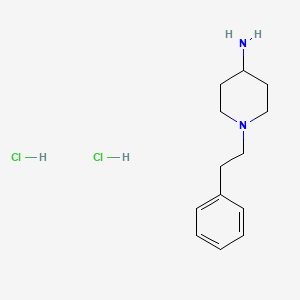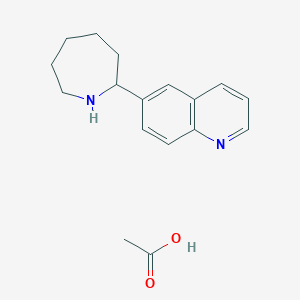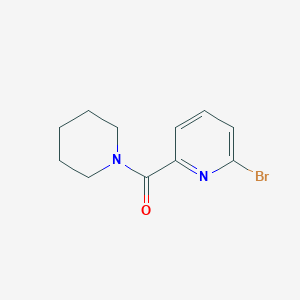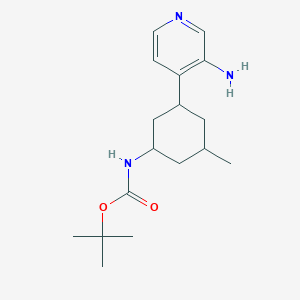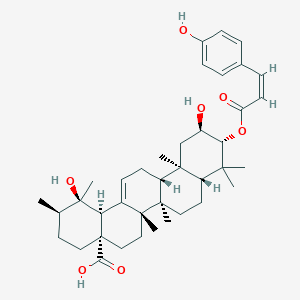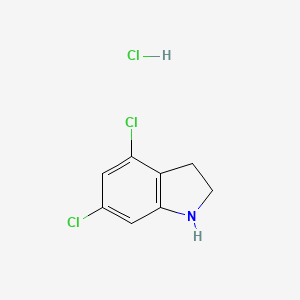![molecular formula C11H12F3NO B3090307 1-[4-(Trifluoromethoxy)phenyl]cyclopropanemethanamine CAS No. 1209782-81-9](/img/structure/B3090307.png)
1-[4-(Trifluoromethoxy)phenyl]cyclopropanemethanamine
Übersicht
Beschreibung
1-[4-(Trifluoromethoxy)phenyl]cyclopropanemethanamine is a chemical compound with the empirical formula C11H12F3NO . It is also known as TFMCA or CX-5461. It is sold in the form of a hydrochloride .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in the literature . For example, 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles (PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP)) were synthesized electrochemically .Molecular Structure Analysis
The molecular weight of this compound is 267.68 . The SMILES string representation of the molecule is FC(F)(F)OC1=CC=C(C=C1)C2(CN)CC2.Cl .Chemical Reactions Analysis
The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles (PSNS) decreases the HOMO and LUMO energy levels of PSNS . This has implications for the electrochromic behaviors of the materials .Physical And Chemical Properties Analysis
The physical form of this compound is solid . The InChI key for the compound is BDOZXLHIVFHDKW-UHFFFAOYSA-N .Wirkmechanismus
The mechanism of action of 1-[4-(Trifluoromethoxy)phenyl]cyclopropanemethanamine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. Specifically, this compound has been shown to act as a selective serotonin reuptake inhibitor (SSRI), which means that it increases the levels of serotonin in the brain. This increase in serotonin levels is believed to be responsible for the compound's antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects. In addition to its ability to modulate neurotransmitter systems in the brain, this compound has also been shown to have anti-inflammatory and analgesic effects. Additionally, this compound has been shown to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[4-(Trifluoromethoxy)phenyl]cyclopropanemethanamine in lab experiments is its ability to modulate neurotransmitter systems in the brain. This makes it a promising candidate for the development of new drugs and therapies for a variety of neurological disorders. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, which could have potential applications in the treatment of pain and inflammation.
However, there are also some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which could limit its potential applications. Additionally, this compound has been shown to have potential side effects, including nausea, dizziness, and headaches, which could limit its use in clinical settings.
Zukünftige Richtungen
There are a number of future directions for research on 1-[4-(Trifluoromethoxy)phenyl]cyclopropanemethanamine. One area of research could focus on further elucidating the compound's mechanism of action, which could lead to the development of more effective drugs and therapies. Additionally, research could focus on identifying potential applications for this compound in the treatment of other disorders, such as cancer and inflammation. Finally, research could focus on developing new synthesis methods for this compound, which could make it more accessible to researchers around the world.
Wissenschaftliche Forschungsanwendungen
1-[4-(Trifluoromethoxy)phenyl]cyclopropanemethanamine has been extensively studied for its potential use in scientific research. This compound has been shown to have a range of biochemical and physiological effects, including the ability to modulate neurotransmitter systems in the brain. This makes it a promising candidate for the treatment of a variety of neurological disorders, including depression, anxiety, and schizophrenia. Additionally, this compound has been shown to have potential applications in the development of new drugs and therapies.
Eigenschaften
IUPAC Name |
[1-[4-(trifluoromethoxy)phenyl]cyclopropyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)16-9-3-1-8(2-4-9)10(7-15)5-6-10/h1-4H,5-7,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBLZCUOUGGCGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



